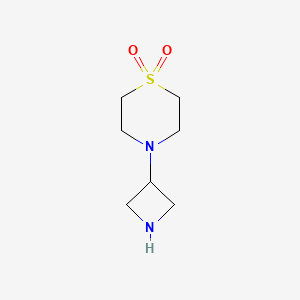

4-(Azetidin-3-yl)thiomorpholine 1,1-dioxide

Description

4-(Azetidin-3-yl)thiomorpholine 1,1-dioxide is a heterocyclic compound featuring a thiomorpholine 1,1-dioxide core substituted with an azetidine (four-membered nitrogen-containing ring) at the 4-position. This structure combines the electron-withdrawing sulfone group of thiomorpholine dioxide with the strained azetidine ring, which may influence its electronic and steric properties. The compound is primarily utilized in pharmaceutical research as a building block for drug discovery, particularly in the development of kinase inhibitors and antimicrobial agents .

Properties

IUPAC Name |

4-(azetidin-3-yl)-1,4-thiazinane 1,1-dioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O2S/c10-12(11)3-1-9(2-4-12)7-5-8-6-7/h7-8H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIERFJIBCCZHKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CCN1C2CNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

780732-40-3 | |

| Record name | 4-(Azetidin-3-yl)thiomorpholine 1,1-dioxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

4-(Azetidin-3-yl)thiomorpholine 1,1-dioxide is a compound that has garnered attention due to its unique structural features and potential biological activities. This compound belongs to the class of thiomorpholine derivatives, which are known for their diverse chemical reactivity and biological properties. The empirical formula is with a molecular weight of approximately 263.19 g/mol. The compound's structure includes a thiomorpholine ring, which contributes to its biological activity profile.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step organic reactions:

- Synthesize azetidine derivative.

- React with thiomorpholine under controlled conditions.

- Isolate and purify the product via crystallization or chromatography.

The unique combination of azetidine and thiomorpholine functionalities enhances its biological activity compared to other similar compounds.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Antimicrobial Properties: Preliminary studies suggest significant antimicrobial activity against various pathogens, making it a candidate for further development as an antimicrobial agent.

- Enzyme Interaction: The compound may interact effectively with enzymes or receptors associated with microbial resistance mechanisms. This interaction is crucial for understanding its potential efficacy in treating infections.

Comparison with Similar Compounds

The following table compares this compound with structurally similar compounds:

| Compound Name | Structural Features | Notable Activities |

|---|---|---|

| 4-(Thiomorpholin-3-yl)-1,1-dioxide | Similar thiomorpholine core | Antimicrobial activity |

| 4-Acetylthiomorpholine | Acetyl group on thiomorpholine | Antibacterial properties |

| Azetidinone Derivatives | Contains azetidine but lacks sulfur | Potentially lower antimicrobial activity |

| Thiomorpholine Derivatives | Variants without azetidine substitution | Broader range of biological activities |

This compound stands out due to its specific combination of functionalities that may confer distinct biological activities not present in its analogues.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Antimicrobial Efficacy: A study demonstrated that the compound exhibited significant inhibition against a range of bacterial strains, suggesting potential as a new antimicrobial agent.

- Mechanism of Action: Research into the mechanism of action revealed that the compound may inhibit key enzymes involved in bacterial metabolism, which could explain its antimicrobial properties.

- Potential Applications: The compound's unique structure makes it suitable for applications in pharmaceuticals, particularly in developing new treatments for infections caused by resistant bacteria.

Scientific Research Applications

Chemistry

- Building Block for Synthesis : 4-(Azetidin-3-yl)thiomorpholine 1,1-dioxide serves as an essential building block in the synthesis of more complex molecules. Its ability to undergo various chemical reactions, such as oxidation and substitution, makes it valuable in developing new compounds .

Biology

- Biological Activity : The compound is studied for its potential biological interactions. Research indicates that it may exhibit antimicrobial properties and interactions with biomolecules, making it a candidate for further biological investigations .

Medicine

- Therapeutic Potential : Investigations into the compound's therapeutic properties have highlighted its potential in treating infections and possibly cancer. Studies have shown promising antibacterial activity against Gram-positive bacteria . The compound's mechanism of action is believed to involve binding to specific molecular targets, altering enzyme or receptor activities .

Materials Science

- Development of New Materials : In industrial applications, this compound is utilized in creating new materials and improving chemical processes. Its unique structural characteristics allow it to participate in various reactions that can lead to innovative material properties .

Case Studies and Research Findings

Several studies have documented the applications and efficacy of this compound:

- A study published in MDPI examined the antibacterial activity of various thiomorpholine derivatives, including this compound. Results indicated significant inhibition against several bacterial strains .

- Another research article focused on the synthesis of hybrid compounds using azetidine derivatives as intermediates. The findings suggested that modifications to the azetidine structure could enhance biological activity .

Comparison with Similar Compounds

Table 2: Antimicrobial and Antiviral Activities of Thiomorpholine 1,1-Dioxide Derivatives

Key Observations:

- Antimicrobial Activity : Triazole derivatives of the propargyl-substituted compound show moderate activity (MIC 6.25–25 μg/mL), suggesting that electron-withdrawing sulfone groups enhance membrane penetration .

- Kinase Inhibition : The isothiazolo-pyridine derivative’s low IC₅₀ (0.19 μM) highlights the importance of aromatic heterocycles in target binding .

- Antiviral Potential: The hydroxyethyl derivative’s role in BMS-955176 underscores the utility of thiomorpholine dioxides in antiviral scaffolds .

Preparation Methods

Starting Materials and Core Formation

- Thiomorpholine 1,1-dioxide is prepared by oxidation of thiomorpholine using oxidizing agents such as hydrogen peroxide or peracids to introduce the sulfone (1,1-dioxide) functionality.

- The azetidine ring (a four-membered nitrogen-containing heterocycle) is introduced via substitution reactions involving azetidin-3-yl precursors.

Introduction of Azetidin-3-yl Group

- The azetidin-3-yl moiety is typically introduced by nucleophilic substitution of a suitable leaving group on the thiomorpholine 1,1-dioxide intermediate.

- For example, halogenated thiomorpholine 1,1-dioxide derivatives can react with azetidine or its derivatives under basic conditions to afford this compound.

- The reaction is often conducted in polar aprotic solvents such as N,N-dimethylformamide (DMF) or dichloromethane at controlled temperatures (room temperature to 0 °C) to optimize yield and selectivity.

Purification and Salt Formation

- The crude product is purified by extraction, filtration, and chromatographic techniques.

- The purified compound is frequently converted into its dihydrochloride salt form to enhance stability, solubility, and ease of handling.

- This salt formation is achieved by treatment with hydrochloric acid in an appropriate solvent, followed by crystallization.

Research Findings and Optimization

- The reaction conditions, including temperature, solvent, and base choice, critically influence the yield and purity of this compound.

- Use of potassium carbonate as a base in DMF under nitrogen atmosphere is reported to provide efficient substitution with minimal side reactions.

- Cooling the reaction mixture during acid treatment prevents decomposition and ensures high-quality dihydrochloride salt crystals.

- Purity levels of 97% or higher are achievable, making the compound suitable for research and pharmaceutical applications.

Data Table Summarizing Preparation Parameters

| Parameter | Condition/Value | Effect/Comment |

|---|---|---|

| Oxidizing agent | Hydrogen peroxide or peracid | Converts thiomorpholine to sulfone |

| Solvent for substitution | N,N-Dimethylformamide (DMF) | Polar aprotic solvent enhances reaction |

| Base | Potassium carbonate (K2CO3) | Facilitates nucleophilic substitution |

| Temperature | 0 °C to room temperature | Controls reaction rate and selectivity |

| Reaction time | 2 hours | Sufficient for completion |

| Workup | Water quench, ethyl acetate extraction | Isolates product from reaction mixture |

| Salt formation | HCl in methanol | Stabilizes compound as dihydrochloride |

| Purity | ≥ 97% | Suitable for research use |

Q & A

Q. What are the critical parameters for optimizing the synthesis of 4-(Azetidin-3-yl)thiomorpholine 1,1-dioxide derivatives?

The synthesis of this compound requires careful control of reaction conditions such as temperature, solvent choice, and reaction time. For instance, reflux conditions may be necessary for less reactive starting materials, while room-temperature reactions could suffice for more reactive intermediates. Yield and purity are highly sensitive to these parameters, with polar aprotic solvents (e.g., DMF) often enhancing reaction efficiency. Structural confirmation via nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) is essential to validate product identity .

Q. How can the molecular structure of this compound be experimentally validated?

X-ray crystallography is the gold standard for determining bond lengths, angles, and stereochemistry. Computational tools like molecular modeling software (e.g., Gaussian or Schrödinger Suite) can predict steric and electronic properties, aiding in rational design. For derivatives lacking crystallographic data, 2D NMR (e.g., COSY, HSQC) can resolve connectivity and confirm regiochemistry .

Q. What safety protocols are recommended for handling thiomorpholine derivatives in laboratory settings?

Thiomorpholine derivatives require stringent safety measures due to their corrosive nature (GHS hazard code H314). Use personal protective equipment (PPE), including nitrile gloves and eye protection. In case of skin contact, immediately wash with soap and water. For spills, neutralize with inert adsorbents and dispose of as hazardous waste. Always work in a fume hood with proper ventilation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies improve the biological efficacy of this compound analogs?

SAR studies involve systematic modifications to the azetidine or thiomorpholine moieties. For example, introducing electron-withdrawing groups (e.g., trifluoroacetate) may enhance metabolic stability, while varying substituents on the azetidine ring could modulate receptor binding. High-throughput screening (HTS) combined with molecular docking can identify promising candidates for further in vitro validation .

Q. What computational strategies are effective for predicting reaction pathways and optimizing conditions for thiomorpholine derivatives?

Quantum chemical calculations (e.g., density functional theory, DFT) can map reaction energy profiles and identify transition states. Coupling this with machine learning algorithms allows rapid screening of solvent/catalyst combinations. For instance, ICReDD’s integrated approach combines computational predictions with experimental validation to reduce trial-and-error inefficiencies .

Q. How can researchers resolve contradictions in yield data across different synthetic protocols?

Discrepancies often arise from unaccounted variables like trace moisture or oxygen sensitivity. Statistical design of experiments (DoE) can systematically isolate critical factors (e.g., temperature × solvent interactions). For example, a factorial design may reveal that anhydrous conditions at 60°C maximize yield, whereas trace water promotes side reactions .

Q. What methodologies are used to assess the stability of this compound under physiological conditions?

Accelerated stability studies in buffers (pH 1–9) and simulated biological fluids (e.g., plasma) can identify degradation products. High-performance liquid chromatography (HPLC) with UV/vis or MS detection monitors decomposition kinetics. For in vivo relevance, microsomal stability assays evaluate hepatic metabolism .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.